molecular formula C6H6BrNO2 B009734 2-Bromo-3-methoxypyridine-n-oxide CAS No. 104819-48-9

2-Bromo-3-methoxypyridine-n-oxide

Cat. No.: B009734
CAS No.: 104819-48-9
M. Wt: 204.02 g/mol
InChI Key: HZSVGYDULFVJAB-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxypyridine 1-oxide is an organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Scientific Research Applications

2-Bromo-3-methoxypyridine 1-oxide has several applications in scientific research:

Safety and Hazards

The safety data sheet for 2-Bromo-3-methoxypyridine 1-oxide indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxypyridine 1-oxide typically involves the bromination of 3-methoxypyridine followed by oxidation. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for 2-Bromo-3-methoxypyridine 1-oxide are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxypyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxypyridine 1-oxide depends on its specific application. In biochemical research, it may act as an inhibitor or modulator of specific enzymes or proteins. The molecular targets and pathways involved can vary, but it often interacts with cellular components through its bromine and methoxy groups, affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The oxide group enhances its ability to participate in oxidation-reduction reactions and may influence its biological activity .

Properties

IUPAC Name

2-bromo-3-methoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSVGYDULFVJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C([N+](=CC=C1)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649301
Record name 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104819-48-9
Record name 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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